4-[2-(trifluoromethyl)benzoyl]morpholine
Overview
Description
Synthesis Analysis
Morpholines, which are part of the structure of “4-[2-(trifluoromethyl)benzoyl]morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Antiproliferative Activity in Cancer Research
- 4-Benzyl-morpholine-2-carboxylic acid derivatives, related to 4-[2-(trifluoromethyl)benzoyl]morpholine, have shown potential as antiproliferative agents against various types of neoplastic cells. These compounds exhibit significant anti-mitogenic activity and can induce cell cycle arrest and apoptosis in cancer cells (Al‐Ghorbani et al., 2017).
Synthesis of Copper Complexes
- N-Morpholine derivatives, closely related to this compound, have been synthesized and used to form copper complexes, which are important for electrochemical studies (Mohamadou et al., 1994).
Coordination with Nickel and Cobalt
- Similar compounds to this compound have been studied for their ability to form complexes with nickel and cobalt. These studies contribute to understanding the coordination chemistry of these metals (Déchamps-Olivier et al., 1996).
Antimicrobial Activity
- Fluorinated morpholine containing benzamide derivatives, similar in structure to this compound, have been synthesized and found to exhibit potent antifungal and antibacterial activities (Patharia et al., 2020).
Antitumor Activity
- Certain derivatives of this compound have demonstrated the capacity to inhibit the proliferation of cancer cell lines, showing promise in antitumor research (Ji et al., 2018).
Molecular Structure Studies
- The molecular structure of the benzonitrile compound closely related to this compound has been elucidated, providing insights into its chemical properties and potential applications (Fun et al., 2011).
Pharmacological Assessment
- Derivatives of morpholine, such as 2-aryl-4-(3-arylpropyl)morpholines, have been synthesized and assessed for their pharmacological effects. These compounds provide a basis for understanding the biological activities of related structures like this compound (Avramova et al., 1998).
Photoinitiator Research
- Morpholine derivatives have been used as photoinitiators, a role that compounds like this compound could potentially fulfill in the field of polymer science (Jian et al., 2016).
Properties
IUPAC Name |
morpholin-4-yl-[2-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-9(10)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMXQMYAMHEIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.